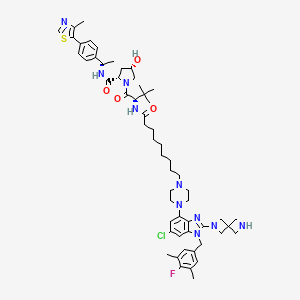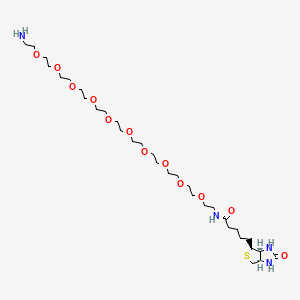
Biotin-PEG10-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG10-amine is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) chain consisting of ten ethylene glycol units, and an amine group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG10-amine typically involves the conjugation of biotin to a PEG chain with an amine group at the terminal end. The process begins with the activation of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) ester. The activated biotin is then reacted with a PEG chain that has a terminal amine group, forming a stable amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and yield. The final product is purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG10-amine can undergo various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids or activated esters to form amide bonds.
Click Chemistry: The PEG chain can participate in copper-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS) Esters: Used for activating carboxyl groups to react with the amine group.
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole rings.
Major Products Formed
The major products formed from these reactions include biotinylated proteins, peptides, and other biomolecules that have been modified to include the this compound linker .
Scientific Research Applications
Biotin-PEG10-amine has a wide range of applications in scientific research:
Mechanism of Action
Biotin-PEG10-amine exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is used to immobilize or capture biotinylated molecules on surfaces coated with avidin or streptavidin. The PEG chain provides flexibility and solubility, while the amine group allows for further conjugation to other molecules .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG2-amine: A shorter PEG chain with similar biotinylation properties.
Biotin-PEG4-amine: A medium-length PEG chain used for similar applications.
Azido-PEG10-amine: Contains an azide group instead of biotin, used in click chemistry reactions.
Uniqueness
Biotin-PEG10-amine is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications where steric hindrance needs to be minimized .
Properties
Molecular Formula |
C32H62N4O12S |
|---|---|
Molecular Weight |
726.9 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C32H62N4O12S/c33-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-34-30(37)4-2-1-3-29-31-28(27-49-29)35-32(38)36-31/h28-29,31H,1-27,33H2,(H,34,37)(H2,35,36,38)/t28-,29-,31-/m0/s1 |
InChI Key |
DDJJURBREVHTMD-QMOZSOIISA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


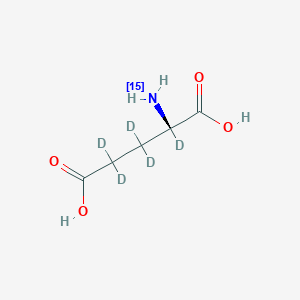


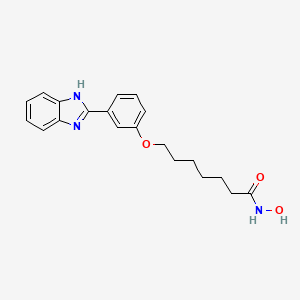

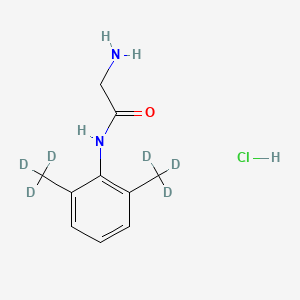
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)
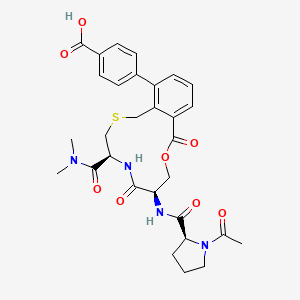

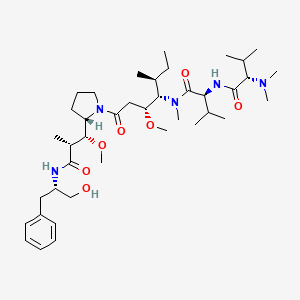
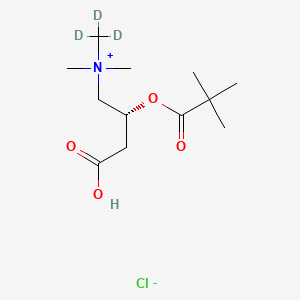
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
